N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (Molecular Formula: C₁₈H₁₉ClN₄O₃, Molecular Weight: 374.82 g/mol) is an acetamide derivative featuring a piperazine ring substituted with a 4-nitrophenyl group and an acetamide moiety linked to a 3-chlorophenyl group . The 4-nitro group on the piperazine ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as receptors or enzymes .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c19-14-2-1-3-15(12-14)20-18(24)13-21-8-10-22(11-9-21)16-4-6-17(7-5-16)23(25)26/h1-7,12H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVKQMVNMZBGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, a compound with a complex structure, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O3, with a molecular weight of 345.8 g/mol. The compound features a piperazine ring connected to a chlorophenyl and a nitrophenyl group, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O3 |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | YIWDBGKWWMAHNY-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various biological targets. The nitro group can participate in redox reactions, while the piperazine moiety is known for its ability to interact with neurotransmitter receptors and enzymes. This interaction profile suggests potential applications in treating neurological disorders and as an anticancer agent.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells. The presence of electron-withdrawing groups like nitro enhances the antiproliferative activity by stabilizing the drug-receptor complex .
2. Neuropharmacological Effects
The compound is also being investigated for its neuropharmacological effects. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders such as depression and anxiety. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .
3. Antimicrobial Activity
Preliminary findings suggest that related compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for this activity, potentially due to its role in disrupting bacterial cell wall synthesis .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative of this compound was tested against multiple cancer cell lines, showing IC50 values indicating significant growth inhibition, particularly in HT29 colon cancer cells .
- Neuropharmacological Study : A related piperazine derivative was shown to exhibit antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance central nervous system activity .
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide lies in the positional arrangement of its substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing vs.
- Substituent positioning : Swapping nitro and chloro groups (e.g., compound in ) alters electronic and steric profiles, which may impact pharmacological activity.
Pharmacological Activity Comparisons
Anticonvulsant Activity
- Target compound: Not directly tested in the provided evidence, but structurally related analogs (e.g., compound 12 in ) showed moderate anticonvulsant activity in rodent models. The nitro group may enhance activity due to increased interaction with neuronal ion channels .
- Analog with methylpiperazine (compound 12 ) : Exhibited ED₅₀ of 45 mg/kg in maximal electroshock (MES) tests, suggesting that electron-donating groups reduce efficacy compared to nitro-substituted derivatives.
Antimicrobial Activity
- Nitro-substituted analogs : Compounds with nitro groups (e.g., CDD-823953 in ) demonstrated potent antibacterial activity, likely due to nitro group-mediated disruption of microbial DNA or enzymes. The target compound’s 4-nitro group may confer similar advantages .
- Non-nitro analogs: Compounds like 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide showed weaker antifungal activity, highlighting the nitro group’s role in enhancing antimicrobial potency .
Quorum Sensing Inhibition
- Nitro-containing analogs : Compounds such as 6p in (68.23% inhibition at 250 µM) demonstrated strong quorum sensing inhibition, suggesting the target compound’s nitro group could contribute to similar mechanisms .
Physicochemical Properties
Key Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
